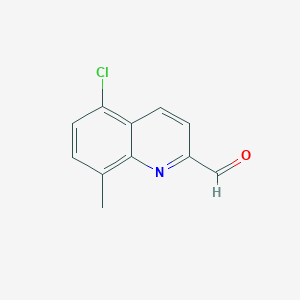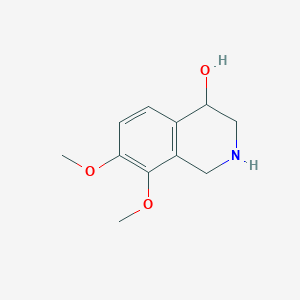
4-Isoquinolinol, 1,2,3,4-tetrahydro-7,8-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It belongs to the class of isoquinoline alkaloids, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol can be achieved through various synthetic routes. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core . This method typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Another approach is the Petasis reaction, which involves the reaction of an amine, an aldehyde, and a boronic acid .
Analyse Chemischer Reaktionen
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted isoquinolines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions are often more complex isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and bind to specific receptors in the nervous system . The exact pathways involved depend on the specific biological activity being studied, but it often involves modulation of neurotransmitter systems and inhibition of pathogen growth .
Vergleich Mit ähnlichen Verbindungen
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol can be compared with other similar compounds such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has similar structural features but differs in the position of the methoxy groups.
1,2,3,4-Tetrahydroisoquinoline: This is a simpler compound without the methoxy groups and hydroxyl group.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: This compound has an additional carboxylic acid group, which alters its chemical properties and biological activities.
The uniqueness of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
16503-92-7 |
|---|---|
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
7,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol |
InChI |
InChI=1S/C11H15NO3/c1-14-10-4-3-7-8(11(10)15-2)5-12-6-9(7)13/h3-4,9,12-13H,5-6H2,1-2H3 |
InChI-Schlüssel |
SPFNWFJSDMUDFU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(CNC2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B11895390.png)

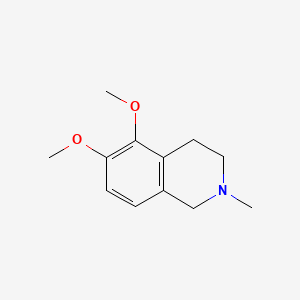
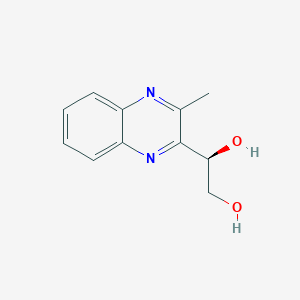
![Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate](/img/structure/B11895419.png)
![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11895428.png)
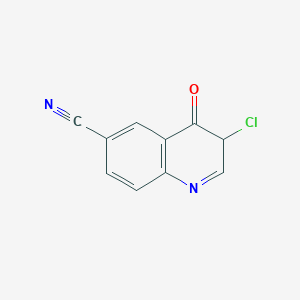

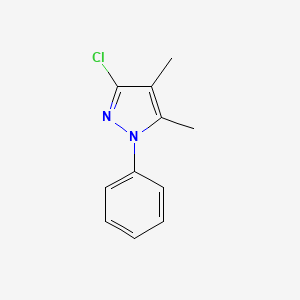
![2-[(2-Methylpyridin-4-yl)methyl]azepane](/img/structure/B11895450.png)
![5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11895455.png)

